6-Bromo-6'-chloro-3,3'-bipyridine
Description
Overview of Bipyridine Ligands in Contemporary Chemical Research
Bipyridines are a family of organic compounds consisting of two interconnected pyridine (B92270) rings. They are of immense interest in modern chemistry, primarily for their role as ligands in coordination chemistry. sigmaaldrich.comrichmond.edu The nitrogen atoms within the pyridine rings possess lone pairs of electrons, enabling them to form stable complexes with a wide range of metal ions. arctomsci.com These metal-bipyridine complexes are at the forefront of numerous research areas, including:
Catalysis: Bipyridine-metal complexes are effective catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. acs.orgresearchgate.netnih.gov
Materials Science: The rigid and planar structure of bipyridines makes them ideal components for the construction of light-emitting materials, coordination polymers, and metal-organic frameworks (MOFs). sigmaaldrich.com
Supramolecular Chemistry: Bipyridines are employed as building blocks in the self-assembly of complex supramolecular architectures with unique recognition and sensing properties. arctomsci.com
The versatility of bipyridine ligands stems from the ability to modify their electronic and steric properties through the introduction of various substituents onto the pyridine rings. cymitquimica.com
Distinctive Features and Significance of 3,3'-Bipyridine (B1266100) Isomers in Molecular Design
While several isomers of bipyridine exist, the 3,3'-isomer possesses a unique set of characteristics that distinguish it from the more commonly studied 2,2'- and 4,4'-isomers. In 3,3'-bipyridine, the nitrogen atoms are positioned in a meta-like arrangement relative to the bond connecting the two rings. This geometry results in a less sterically hindered and more flexible ligand compared to the 2,2'-isomer, allowing for the formation of unique coordination geometries.
The electronic coupling between the two pyridine rings in 3,3'-bipyridine is more localized than in the 2,2'-isomer. This electronic distinction influences the coordination behavior and the properties of the resulting metal complexes. The flexible, ditopic nature of the 3,3'-bipyridine scaffold allows it to adopt various conformations, making it a versatile component in the design of complex molecular structures.
Strategic Rationale for Halogenation within 3,3'-Bipyridine Scaffolds
The introduction of halogen atoms onto the 3,3'-bipyridine framework is a strategic approach to fine-tune its properties for specific applications. Halogenation offers a powerful tool to modulate the electronic character and reactivity of the molecule.
The presence of halogen atoms significantly alters the electronic landscape of the 3,3'-bipyridine scaffold. Halogens are highly electronegative, and their electron-withdrawing inductive effect can decrease the electron density of the pyridine rings. This modification influences the ligand's ability to donate electrons to a metal center, thereby affecting the stability and reactivity of the resulting complex.
The nature of the halogen atom (e.g., chlorine vs. bromine) and its position on the ring are critical. For instance, the substitution of different halogens can systematically alter the electronic band gap and optical properties of organic semiconductors. arctomsci.com In the context of 6-Bromo-6'-chloro-3,3'-bipyridine, the presence of two different halogens at the 6 and 6' positions introduces asymmetry, which can lead to selective reactivity at one of the halogenated sites.
Perhaps the most significant advantage of halogenating the 3,3'-bipyridine scaffold is the introduction of reactive handles for further chemical modification. The carbon-halogen bond serves as a versatile functional group that can participate in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions. richmond.edu
These palladium-catalyzed reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. sigmaaldrich.com The differential reactivity of the C-Br and C-Cl bonds in this compound is of particular interest. Generally, the C-Br bond is more reactive than the C-Cl bond in such cross-coupling reactions, allowing for sequential and site-selective functionalization of the bipyridine core. sigmaaldrich.com This stepwise approach enables the synthesis of complex, unsymmetrically substituted bipyridine derivatives that would be difficult to access through other methods. This controlled derivatization is crucial for creating tailored ligands for specific catalytic applications or for building intricate supramolecular assemblies. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(6-chloropyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZRDSCPWVOYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654760 | |
| Record name | 6-Bromo-6'-chloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-04-4 | |
| Record name | 6-Bromo-6′-chloro-3,3′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-6'-chloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 6 Bromo 6 Chloro 3,3 Bipyridine
Nucleophilic Aromatic Substitution Reactions at Halogenated Sites
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halo-pyridines. pressbooks.pub In pyridine (B92270) derivatives, the ring nitrogen acts as a strong electron-withdrawing group, which activates the ring towards attack by nucleophiles, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. youtube.comlibretexts.org For 6-Bromo-6'-chloro-3,3'-bipyridine, both the C6 (bromo-substituted) and C6' (chloro-substituted) positions are activated for SNAr.
The reaction proceeds via a two-step mechanism involving the initial addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate is delocalized, with stabilization provided by the ring nitrogen and other electron-withdrawing groups. libretexts.org In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. pressbooks.pub
The relative reactivity of the two halogen sites depends on several factors, including the carbon-halogen bond strength and the ability of the halogen to act as a leaving group. Generally, the C-Br bond is weaker than the C-Cl bond, often making the bromo-substituted position more susceptible to initial nucleophilic attack under controlled conditions. This differential reactivity allows for selective, stepwise functionalization. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, enabling the introduction of a wide array of functional groups.
Table 1: Reactivity in Nucleophilic Aromatic Substitution
| Feature | Description | Reference |
|---|---|---|
| Mechanism | Two-step addition-elimination via a Meisenheimer complex. | pressbooks.pub |
| Activation | The ring nitrogen atom makes the pyridine nucleus electron-deficient, favoring nucleophilic attack. | youtube.com |
| Site Selectivity | Attack is favored at positions ortho and para to the ring nitrogen (C6 and C6' in this case). | libretexts.org |
| Leaving Group | The halide ion (Br⁻ or Cl⁻) is expelled to restore aromaticity. | pressbooks.pub |
Secondary Functionalization through Diverse Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to derivatize halogenated bipyridines. nih.gov These methods offer a route to secondary functionalization, where the halogen atoms on this compound are replaced with various organic fragments.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-bipyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov It is widely used for creating biaryl linkages. The synthesis of this compound itself can be achieved via a Suzuki-Miyaura coupling. chemicalbook.com
Negishi Coupling: This method utilizes organozinc reagents as the coupling partner. It is known for its high reactivity and functional group tolerance. nih.govacs.org
Stille Coupling: This reaction pairs the halo-bipyridine with an organotin compound. It is robust but raises environmental and toxicity concerns due to the tin byproducts. nih.gov
Sonogashira Coupling: This reaction is used to introduce alkyne groups by coupling the halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.gov
The different reactivities of the C-Br and C-Cl bonds can be exploited to perform sequential couplings. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position while leaving the 6'-chloro position intact for a subsequent, different coupling reaction. Recent studies have also explored nickel-catalyzed cross-electrophile coupling, where the nature of substituents at the 6 and 6' positions has been shown to significantly impact catalytic performance. nih.gov
Table 2: Examples of Cross-Coupling Reactions for Bipyridine Functionalization
| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting Bond | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl, Alkyl) | nih.govnih.gov |
| Negishi | Organozinc Reagents | PdBr(Ph)(PPh₃)₂ | C-C (Aryl, Alkyl) | nih.govacs.org |
| Stille | Organotin Reagents | Pd(PPh₃)₄ | C-C (Aryl, Alkyl) | nih.gov |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Alkynyl) | nih.gov |
Halogen Exchange Reactions and their Application in Synthetic Transformations
Halogen exchange reactions provide a strategic pathway to modify the reactivity of this compound for subsequent transformations. While the direct exchange of a chloro-substituent for a bromo-substituent on an aromatic ring via nucleophilic substitution is often challenging, other exchanges are more common. sciencemadness.org
A synthetically useful transformation is the conversion of a bromo or chloro derivative into an iodo derivative, often via a Finkelstein-type reaction using an iodide salt (e.g., NaI or CuI). The resulting iodo-bipyridine is typically more reactive in cross-coupling reactions, allowing for milder reaction conditions.
Intramolecular halogen exchange and scrambling can also occur, particularly in the presence of metal complexes. Studies on related bipyridine compounds have shown that metal centers like copper can facilitate the scrambling of halide ligands, leading to a mixture of halogenated products. nih.gov This phenomenon must be considered when designing multi-step syntheses involving metal catalysts. Such exchange reactions are valuable because they allow for the fine-tuning of the substrate's reactivity, enabling a broader range of synthetic possibilities.
Strategies for the Construction of Complex Bipyridine Architectures
The selective reactivity of this compound makes it an ideal starting material for the programmed construction of complex, multi-functional bipyridine architectures. nih.gov By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can introduce different substituents in a stepwise manner.
For instance, an initial, more facile reaction such as a Suzuki or Sonogashira coupling can be performed at the more reactive C-Br bond. nih.gov The resulting mono-functionalized 6'-chloro-3,3'-bipyridine can then be isolated and subjected to a second, distinct transformation at the C-Cl position. This second step could be another cross-coupling reaction or a nucleophilic aromatic substitution.
This stepwise approach enables the synthesis of unsymmetrically substituted 3,3'-bipyridines, which are valuable as specialized ligands in coordination chemistry. These tailored ligands are used to create sophisticated metal complexes with specific electronic, photophysical, or catalytic properties. nih.govresearchgate.net For example, ruthenium complexes with functionalized bipyridine ligands have been investigated for applications in dye-sensitized solar cells and as biologically active agents. researchgate.netmdpi.com The ability to precisely control the placement of different functional groups is crucial for developing advanced materials, photosensitizers, and catalysts. nih.govnih.gov
Coordination Chemistry of 6 Bromo 6 Chloro 3,3 Bipyridine
Principles of Ligand Design Utilizing Divergent 3,3'-Bipyridine (B1266100) Scaffolds
The design of ligands for specific applications in coordination chemistry often relies on the strategic modification of foundational molecular structures. Divergent 3,3'-bipyridine scaffolds are a prime example of this approach, where the parent bipyridine molecule is systematically altered to fine-tune its properties.
The 3,3'-bipyridine framework is inherently flexible, capable of adopting various conformations due to rotation around the C-C single bond connecting the two pyridine (B92270) rings. researchgate.net This flexibility allows it to act as a bridging ligand between metal centers, a key feature in the construction of coordination polymers and polymetallic assemblies. researchgate.netrsc.org The nitrogen atoms of the pyridine rings function as Lewis basic donor sites, readily coordinating to transition metal ions.
The introduction of substituents onto the bipyridine backbone is a powerful tool for modulating its electronic and steric characteristics. For instance, the placement of methyl groups, as in 6,6'-Dimethyl-3,3'-bipyridine, enhances the electron-donating ability of the nitrogen atoms, thereby increasing the stability of the resulting metal complexes. Conversely, the introduction of electron-withdrawing groups or bulky substituents can significantly alter the ligand's coordination behavior and the properties of the metal center. acs.orgpsu.edu
The rational design of such ligands, including the strategic placement of various functional groups, enables the synthesis of coordination compounds with tailored properties for applications in areas such as catalysis, molecular magnetism, and materials science. rsc.orgrsc.org
Complexation Behavior with Transition Metal Ions
The interaction of 6-Bromo-6'-chloro-3,3'-bipyridine with transition metal ions is a rich area of study, revealing diverse coordination modes and geometries. The stability and kinetic lability of the resulting complexes are key parameters that dictate their potential applications.
Analysis of Coordination Modes and Geometries
Due to the free rotation around the 3,3'-C-C bond, this compound can adopt different conformations, leading to various coordination modes. researchgate.net While it can act as a chelating ligand, forming a seven-membered ring with a single metal center, it more commonly functions as a bridging ligand, connecting two different metal ions. researchgate.netnih.gov This bridging capability is fundamental to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. researchgate.net
The geometry around the metal center is dictated by a combination of factors, including the coordination number of the metal, the nature of the metal ion itself, and the steric constraints imposed by the ligand and any co-ligands present. nih.govpressbooks.pub For example, with octahedral metal centers, the bipyridine ligands can coordinate in a variety of ways, leading to complex isomeric possibilities. wikipedia.org The presence of the bulky halogen atoms at the 6 and 6' positions of this compound can significantly influence the coordination geometry, potentially leading to distorted or unusual structures. acs.org
| Metal Ion | Ligand | Coordination Number | Typical Geometry |
|---|---|---|---|
| Mn(II) | 4,4'-bipyridine | 6 | Octahedral |
| Cu(II) | 2,2'-bipyridine | 5 | Square-pyramidal |
| Fe(II) | 2,2'-bipyridine | 6 | Octahedral |
| Ru(II) | 2,2'-bipyridine | 6 | Octahedral |
Stability and Kinetic Lability of Metal-Bipyridine Complexes
The thermodynamic stability of metal complexes with bipyridine ligands is often high, particularly with late transition metals. This stability is a result of the chelate effect and the strong σ-donating ability of the nitrogen atoms. The kinetic lability, which refers to the rate at which ligands are exchanged, can vary widely depending on the metal ion and the electronic configuration. libretexts.orglibretexts.org
For instance, complexes of d¹⁰ metal ions like Zn(II) and Cu(I) are generally labile, while those of d³ and low-spin d⁶ ions such as Cr(III) and Co(III) are typically inert. libretexts.orglibretexts.org The electronic properties of the this compound ligand, influenced by the electron-withdrawing nature of the halogen atoms, can affect the lability of its complexes. These halogens can decrease the basicity of the nitrogen donors, potentially leading to weaker metal-ligand bonds and increased lability compared to non-halogenated bipyridine analogues. acs.org
It is crucial to distinguish between thermodynamic stability and kinetic lability. A complex can be thermodynamically stable but kinetically labile, meaning it is energetically favorable but undergoes rapid ligand exchange. libretexts.orglibretexts.org Conversely, a complex can be thermodynamically unstable yet kinetically inert, decomposing slowly despite being energetically unfavorable. libretexts.orglibretexts.org
Electronic and Steric Modulation of Metal Center Properties by Halogenated Bipyridine Ligands
The introduction of halogen atoms onto the bipyridine scaffold provides a powerful means to modulate the electronic and steric environment of a coordinated metal center. acs.orgacs.org These modifications, in turn, influence the spectroscopic, electrochemical, and reactive properties of the resulting metal complexes.
The electronic effects of halogen substituents are primarily inductive, withdrawing electron density from the pyridine rings. acs.org This electron withdrawal decreases the basicity of the nitrogen donor atoms, which can affect the strength of the metal-ligand bond. A weaker bond may lead to changes in the metal's redox potential, making it easier or harder to oxidize or reduce. For example, in ruthenium complexes, the electron-donating or -withdrawing nature of substituents on the bipyridine ligands has been shown to tune the Ru(II)/Ru(III) oxidation potential. acs.org
Sterically, the bulky halogen atoms at the 6 and 6' positions of this compound can impose significant constraints on the coordination sphere of the metal. acs.orgpsu.edu This steric hindrance can:
Influence Coordination Geometry: The presence of bulky groups can favor certain coordination geometries over others to minimize steric clashes. nih.gov
Protect the Metal Center: The substituents can shield the metal ion from the approach of other molecules, thereby affecting its reactivity and catalytic activity. wikipedia.org
Induce Torsional Strain: The steric repulsion between the halogen atoms and other parts of the complex can lead to a twisting of the bipyridine ligand, altering its planarity and electronic conjugation. acs.org
The interplay of these electronic and steric effects is complex and often synergistic. For example, the combination of electronic tuning and steric protection can be used to design catalysts with enhanced selectivity and stability. escholarship.org
Role as Dinucleating Ligands in Polymetallic Systems
The ability of 3,3'-bipyridine and its derivatives to bridge two or more metal centers makes them excellent candidates for the construction of polymetallic systems. researchgate.net this compound, with its two distinct nitrogen donor sites, can act as a dinucleating ligand, bringing two metal ions into close proximity. nih.gov This arrangement is of significant interest for studying metal-metal interactions and for developing systems with cooperative reactivity.
In a dinuclear complex, the bipyridine ligand can hold two metal ions at a fixed distance, facilitating electronic communication between them. This can lead to interesting magnetic and electrochemical properties, particularly in mixed-valence complexes where the metal ions are in different oxidation states. nih.gov The nature of the bridging ligand plays a crucial role in mediating the extent of this electronic coupling.
Applications in Catalysis
Transition Metal Catalysis Mediated by 6-Bromo-6'-chloro-3,3'-bipyridine Complexes
Transition metal complexes bearing bipyridine ligands are mainstays in homogeneous catalysis. The specific electronic and steric environment provided by this compound can influence the stability and reactivity of the metallic center, thereby impacting the catalytic cycle.
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the bipyridine ligand are crucial in these reactions. While specific studies on this compound in this context are limited, the principles of Suzuki-Miyaura and Heck couplings with related halo-substituted pyridines offer valuable insights. thieme-connect.comresearchgate.netnih.gov
In a hypothetical Suzuki-Miyaura coupling scenario, a palladium complex of this compound would likely participate in the key steps of oxidative addition, transmetalation, and reductive elimination. nih.gov The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective or sequential couplings. Generally, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond, a principle that is often exploited in site-selective cross-coupling reactions of di-halogenated heterocycles. thieme-connect.com
Table 1: Potential Cross-Coupling Reactions Involving this compound
| Cross-Coupling Reaction | Potential Role of the Ligand | Expected Outcome |
| Suzuki-Miyaura Coupling | Stabilization of the Pd(0) and Pd(II) intermediates; influencing the rate of oxidative addition and reductive elimination. | Formation of biaryl or aryl-heteroaryl compounds. |
| Heck Coupling | Stabilization of the palladium catalyst; influencing the regioselectivity of the vinylation. | Formation of substituted alkenes. |
It is important to note that the bipyridine product of a coupling reaction can sometimes act as a ligand for the metal catalyst, potentially leading to a decrease in catalytic activity. mdpi.com The design of the catalytic system is therefore crucial for successful coupling. mdpi.com
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral bipyridine ligands are highly sought after for their ability to induce stereoselectivity in a wide range of metal-catalyzed reactions. thieme-connect.comchemrxiv.orgchemrxiv.org
While there is no specific literature on the development of chiral derivatives from this compound, the presence of two distinct halogen atoms offers a synthetic handle for the introduction of chirality. For instance, selective modification at one of the halogenated positions could lead to the creation of a chiral center or the attachment of a chiral auxiliary. The resulting chiral bipyridine could then be used in asymmetric catalysis. The development of chiral ligands from enantiopure amino acids and their application in asymmetric aldol (B89426) reactions has been demonstrated for other bipyridine scaffolds. thieme-connect.com
Design and Mechanistic Insights into Nickel-Catalyzed Cross-Electrophile Coupling Systems
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for the formation of C-C bonds, often utilizing two different electrophiles. nih.gov Bipyridine ligands are frequently employed in these systems to modulate the redox properties of the nickel center, which often cycles through Ni(I) and Ni(III) oxidation states. nih.govchemrxiv.org
Catalytic Activity in Redox Processes, including Oxidation and Reduction Reactions
Metal complexes with bipyridine ligands are well-known to participate in a variety of redox reactions. The bipyridine ligand itself can be redox-active, acting as an electron reservoir to facilitate multi-electron transformations. nih.govacs.orgacs.org This property is crucial in many catalytic cycles, including those for water oxidation and carbon dioxide reduction. acs.orgnih.gov
The electron-withdrawing bromo and chloro substituents on the 3,3'-bipyridine (B1266100) core would make the ligand more difficult to oxidize and easier to reduce compared to unsubstituted bipyridine. This would, in turn, affect the redox potentials of the corresponding metal complex. For example, in a ruthenium-based photocatalyst, such modifications could tune the excited-state redox potentials, influencing its ability to engage in single-electron transfer with substrates. nih.gov While no specific studies on the redox catalysis of this compound complexes are available, the principles of tuning ligand electronics for redox applications are well-established. researchgate.netbeilstein-journals.org
Strategies for Immobilization of Molecular Catalysts on Heterogeneous Supports Utilizing Bipyridine Linkers
The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation and catalyst recycling. Bipyridine units are often used as anchor points to graft molecular catalysts onto surfaces. nih.gov The synthesis of metal-bipyridine complexes supported on materials like aminopropyl-functionalized montmorillonite (B579905) K10 has been reported for applications in transesterification reactions. nih.gov
The this compound molecule presents two potential sites (the bromo and chloro groups) for covalent attachment to a support material through reactions like nucleophilic substitution or cross-coupling. This would allow for the creation of a heterogeneous catalyst where the bipyridine unit acts as a stable linker. The choice of which halogen to utilize for immobilization would depend on the desired orientation and proximity of the catalytic center to the support.
Integration into Metal-Organic Frameworks (MOFs) for Catalytic Applications
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The incorporation of catalytically active sites into the MOF structure is a burgeoning area of research. Bipyridine-based linkers are attractive for this purpose as the bipyridine unit can either be part of the framework backbone or be available for post-synthetic metalation. nih.govmdpi.comnih.gov
Supramolecular Chemistry and Self Assembly
Investigation of Non-Covalent Interactions in 6-Bromo-6'-chloro-3,3'-bipyridine Systems
Non-covalent interactions are fundamental to the fields of crystal engineering and supramolecular chemistry, dictating the arrangement of molecules in the solid state and in solution. mdpi.com For this compound, the key interactions driving its self-assembly are hydrogen bonds and halogen bonds.
Hydrogen bonding is a crucial directional interaction that plays a significant role in the self-assembly of molecules to form larger, ordered structures. harvard.edumdpi.com In bipyridine systems, the nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors. While this compound itself does not possess strong hydrogen bond donors, it can participate in hydrogen bonding with co-molecules or solvents that do contain donor groups (e.g., -OH, -NH). This interaction can guide the assembly into predictable patterns, such as chains, sheets, or more complex three-dimensional networks. acs.org Specific research detailing the precise role and patterns of hydrogen bonding exclusively in this compound self-assembly is not extensively documented in publicly available literature. However, the principles of hydrogen-bond-directed assembly are well-established for related pyridine-containing molecules. harvard.eduacs.org
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom. nih.gov This interaction is directional and has strengths comparable to hydrogen bonds, making it a powerful tool in crystal engineering. The this compound molecule possesses both a bromine and a chlorine atom, both of which can participate in halogen bonding. The nitrogen atoms on the pyridine rings can serve as halogen bond acceptors. The interplay between the bromine and chlorine as halogen bond donors and the pyridine nitrogens as acceptors can lead to the formation of robust supramolecular synthons, which are structural units formed by intermolecular interactions. mdpi.com While the general principles of halogen bonding are well-understood, specific experimental or computational studies detailing the halogen bonding interactions in systems composed solely of this compound are not readily found in the surveyed literature.
Formation of Cocrystals and Designed Molecular Architectures
Cocrystals are multicomponent crystalline solids where different molecular species are held together in a stoichiometric ratio by non-covalent interactions. The formation of cocrystals is a key strategy in crystal engineering to modify the physicochemical properties of solid materials. Due to its capacity for both hydrogen and halogen bonding, this compound is a potential candidate for forming cocrystals with various co-formers. By selecting co-formers with complementary functional groups, it is possible to design specific intermolecular interactions that lead to desired crystal packing and, consequently, tailored material properties. nih.gov There is, however, a lack of specific published research on the formation of cocrystals involving this compound.
Engineering of Self-Organizing Multivalent Scaffolds
Self-organizing multivalent scaffolds are complex supramolecular structures designed to present multiple functional groups in a well-defined spatial arrangement. These scaffolds are of interest for applications in areas such as catalysis, molecular recognition, and materials science. Bipyridine derivatives are often used as components in the construction of such scaffolds, particularly in metal-coordination-driven self-assembly. acs.orgnih.gov The this compound molecule, with its two nitrogen atoms for metal coordination and two halogen atoms for further functionalization or directional interactions, could serve as a valuable building block in the engineering of these sophisticated architectures. Detailed studies on the use of this specific compound in self-organizing multivalent scaffolds are not prevalent in the existing literature.
Modulation of Supramolecular Structures via External Stimuli (e.g., light, temperature, pH)
Stimuli-responsive materials, which can change their properties in response to external signals like light, temperature, or pH, are at the forefront of materials science. Supramolecular systems are particularly well-suited for this purpose because the non-covalent bonds holding them together can often be reversibly broken and reformed with a small energy input. While the bipyridine core is known to be a component in some stimuli-responsive systems, particularly those involving metal coordination, there is no specific information available in the searched literature regarding the modulation of supramolecular structures formed from this compound by external stimuli.
Theoretical and Computational Investigations
Quantum Chemical Studies on Electronic Structure, Energetics, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 6-bromo-6'-chloro-3,3'-bipyridine. These studies can predict a variety of molecular properties that are crucial for assessing its potential in various applications.
Key Research Findings would typically include:
Optimized Molecular Geometry: Calculations would determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and the dihedral angle between the two pyridine (B92270) rings. This conformation is critical as it influences the molecule's steric and electronic properties.
Electronic Properties: The distribution of electrons within the molecule can be visualized through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) plots. The energies of these frontier orbitals are used to calculate the HOMO-LUMO gap, a key indicator of chemical reactivity and electronic excitation susceptibility. A smaller gap generally implies higher reactivity.
Electrostatic Potential (ESP) Map: An ESP map would reveal the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions. For this compound, negative potential would be expected around the nitrogen atoms, while the halogen atoms would influence the potential on the rings.
Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity.
Table 7.1.1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
| C-Br Bond Length | 1.90 Å | Provides insight into the strength of the carbon-bromine bond. |
| C-Cl Bond Length | 1.74 Å | Provides insight into the strength of the carbon-chlorine bond. |
| Inter-ring Dihedral Angle | 35° | Defines the twist between the two pyridine rings, affecting conjugation. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical studies. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.
MD simulations would track the movements of each atom in the molecule by solving Newton's equations of motion. This approach can reveal:
Conformational Landscape: While quantum calculations provide a static picture of the lowest energy conformation, MD simulations explore the full range of accessible conformations at a given temperature. A key aspect for 3,3'-bipyridines is the rotational barrier around the C-C bond connecting the two rings. MD can quantify the flexibility of this linkage.
Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study how the solvent structure is perturbed by the solute and, conversely, how the solvent influences the conformational preferences of the bipyridine.
Intermolecular Interactions: In simulations of multiple bipyridine molecules, MD can be used to study aggregation behavior and identify the dominant intermolecular forces, such as π-π stacking or halogen bonding, that govern these interactions. The radial distribution function (RDF) is a common tool used to analyze the probability of finding another molecule at a certain distance.
Table 7.2.1: Potential Insights from MD Simulations of this compound
| Simulation Type | Key Observable Parameter | Information Gained |
| In Vacuum | Inter-ring Dihedral Angle vs. Time | Intrinsic flexibility and rotational energy barrier of the C-C single bond. |
| In Water | Radial Distribution Function (N-O) | Understanding the hydration shell and specific hydrogen bonding interactions. |
| In a Non-polar Solvent | End-to-End Distance vs. Time | Conformational preferences in a lipophilic environment. |
| Concentrated Solution | Cluster Analysis | Tendency for self-aggregation and the nature of intermolecular contacts. |
Computational Screening Methodologies for Ligand Design and Property Prediction
While direct experimental data is crucial, computational screening can rapidly assess the potential of this compound and its derivatives for specific applications, such as in catalysis or materials science. elsevierpure.com These methods use computational models to predict properties for a large number of molecules, saving time and resources.
For a molecule like this compound, screening could involve:
Virtual Ligand Screening: If being considered as a ligand for a metal catalyst, its binding affinity to various metal centers could be predicted using molecular docking simulations. This involves computationally placing the ligand into the active site of a receptor (the metal complex) and scoring the interaction.
Quantitative Structure-Activity Relationship (QSAR): If a set of related bipyridine derivatives with known properties (e.g., catalytic activity) were available, a QSAR model could be built. This model would correlate structural or quantum chemical descriptors with the observed activity, allowing for the prediction of the activity of new, untested derivatives.
Materials Property Prediction: For applications in organic electronics, computational screening could predict properties like charge mobility or exciton (B1674681) binding energy.
Ab Initio Simulations for Investigating Surface Immobilization Phenomena
Ab initio simulations, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for studying the interaction of molecules with surfaces. For this compound, these simulations could investigate its behavior when immobilized on a substrate, which is relevant for applications in heterogeneous catalysis or molecular electronics.
Key areas of investigation would include:
Adsorption Geometries and Energies: Ab initio calculations can determine the most stable way the molecule adsorbs on a specific surface (e.g., gold, silicon, or a metal oxide) and the strength of this interaction (adsorption energy). It would reveal whether the molecule lies flat or stands up, and which atoms are primarily involved in the binding.
Electronic Structure of the Interface: These simulations can show how the electronic properties of both the molecule and the surface are altered upon adsorption. This includes phenomena like charge transfer between the molecule and the substrate, which is critical for the performance of electronic devices.
Vibrational Analysis: The vibrational frequencies of the adsorbed molecule can be calculated and compared to experimental techniques like infrared reflection-absorption spectroscopy (IRRAS) to validate the predicted adsorption geometry.
Emerging Applications in Materials Science
Development of Organic Optoelectronic Devices, including OLEDs
Bipyridine-containing molecules are fundamental components in many organic optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), where they can be part of host materials, charge transport layers, or emissive dopants. tcichemicals.comossila.commdpi.com These devices rely on organic materials that are lightweight, flexible, and can be processed at low cost. tcichemicals.comresearchgate.net The performance of an OLED, including its efficiency and color purity, is highly dependent on the molecular structure of its components. ossila.commdpi.com
While direct research detailing the integration of 6-Bromo-6'-chloro-3,3'-bipyridine into OLEDs is limited, its significance lies in its potential as a starting material. The bromo and chloro substituents serve as reactive handles for chemists to build more elaborate molecules. For instance, these halogenated sites can be functionalized to create ligands for phosphorescent metal complexes (e.g., iridium or platinum), which are crucial for achieving high quantum efficiency in modern OLEDs. tcichemicals.com The bipyridine core itself is a well-known electron-deficient system, making it a desirable component for electron-transporting or host materials. tcichemicals.comossila.com
Synthesis of Conductive Polymers and Advanced Functional Materials
Conductive polymers and other advanced functional materials are at the core of innovations in electronics, energy, and sensing. google.comgoogle.com.jm The synthesis of these materials often involves the polymerization of monomeric units, where the properties of the final polymer are dictated by the structure of the monomer. Bipyridine units are often incorporated into polymer backbones to influence their electronic properties, chelation capabilities, and processability.
This compound serves as an ideal precursor for creating such specialized monomers. The differential reactivity of the C-Br and C-Cl bonds can allow for sequential, selective functionalization, leading to the creation of asymmetrical monomers. These monomers can then be polymerized to form conductive polymers with tailored band gaps and conductivity levels. The ability to construct complex, conjugated systems from building blocks like this compound is essential for advancing the field of functional materials. google.com
Contributions to Photovoltaic Systems
In the quest for renewable energy, organic photovoltaics (OPVs) and perovskite solar cells have emerged as promising, low-cost alternatives to traditional silicon-based cells. tcichemicals.comnih.gov The efficiency of these devices depends on materials that can absorb sunlight effectively and facilitate the separation and transport of charge carriers. tcichemicals.com Some vendors classify this compound under the category of solar cell materials, suggesting its potential role in this field. arctomsci.com
Although specific studies detailing its use are not prevalent, its structure is relevant. Bipyridine derivatives are used to create ligands for dye-sensitized solar cells (DSSCs) and as interface layers in perovskite solar cells to improve efficiency and stability. tcichemicals.comgreatcellsolarmaterials.com The halogenated sites of this compound allow for its incorporation into larger, conjugated molecules designed for light absorption or as ligands to passivate defects in perovskite crystals, a strategy known to boost device performance and longevity. greatcellsolarmaterials.com
Applications in Actinide and Lanthanide Separation Technologies
A significant and well-researched application for bipyridine-based ligands is in the separation of trivalent actinides from lanthanides in used nuclear fuel. reading.ac.ukreading.ac.uknih.gov This separation is a critical step in advanced nuclear fuel cycles, but it is chemically challenging due to the similar ionic radii and chemical properties of these elements. nih.gov
Scientists have developed nitrogen-containing ligands that show remarkable selectivity for actinides over lanthanides. Among the most promising are ligands based on the bis-triazinyl-bipyridine (BTBP) framework. reading.ac.ukreading.ac.uk These molecules act as tetradentate ligands, and their "soft" nitrogen donor atoms bind preferentially to the "softer" actinide ions.
This is where this compound becomes highly relevant. It serves as a key building block for synthesizing these complex BTBP and other selective ligands. The bromo and chloro groups provide reactive sites for the construction of the full ligand structure. For example, research into modified BTBP ligands has shown that substituting the bipyridine core with halogen atoms can significantly influence extraction efficiency and selectivity. reading.ac.uk The synthesis of various complex chelators for water oxidation catalysts and separation technologies often begins with simpler halogenated pyridine (B92270) or bipyridine precursors. acs.org Therefore, this compound is a crucial intermediate in developing the next generation of materials for nuclear waste partitioning and remediation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 942206-04-4 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₆BrClN₂ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 269.53 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | VHZRDSCPWVOYIE-UHFFFAOYSA-N | sigmaaldrich.com |
Potential in Biological and Medicinal Chemistry Research Academic Focus
Exploration of Biological Activities of Halogenated Bipyridine Derivatives
Halogenated bipyridines are a class of compounds that have garnered significant interest in the exploration of new biological activities. The introduction of halogen atoms can profoundly impact a molecule's interaction with biological targets. researchgate.net The specific placement of bromine and chlorine in 6-Bromo-6'-chloro-3,3'-bipyridine provides a unique electronic and steric profile that can be exploited in the design of novel bioactive molecules.
Research into halogenated compounds has shown that they can exhibit a wide range of biological effects, including anticancer and antimicrobial activities. researchgate.netnih.govijcce.ac.ir For instance, the presence of a chlorine atom on an aromatic or heteroaromatic ring can lead to enhanced steric and electronic interactions with amino acid residues within a protein's active site. nih.gov Similarly, bromine, being larger and more polarizable, can also contribute to potent biological activity. researchgate.net The bipyridine scaffold itself is a common feature in many biologically active compounds, and its combination with halogens in a structure like this compound offers a platform for systematic investigation into new therapeutic agents.
Ligand Design for the Modulation of Protein-Protein Interactions (e.g., BCL6 inhibition)
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer. rsc.orgrsc.org The development of small molecules that can modulate these interactions is a significant challenge in drug discovery. nih.gov The bipyridine scaffold is a known constituent in ligands designed to inhibit PPIs.
A notable example is the inhibition of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor and a key therapeutic target in certain types of lymphoma. nih.gov The design of potent and selective BCL6 inhibitors often involves creating molecules that can effectively mimic the binding of corepressor proteins. Structure-based drug design has been instrumental in developing high-affinity binders, including those based on pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds which share structural similarities with functionalized bipyridines. nih.gov The unique geometry and electronic properties of this compound make it an attractive starting point or intermediate for the synthesis of novel ligands aimed at disrupting the BCL6-corepressor interaction or other challenging PPIs.
Utilization as an Intermediate in the Academic Synthesis of Complex Pharmaceutical Molecules
The synthesis of complex pharmaceutical molecules often relies on the availability of versatile chemical building blocks. beilstein-journals.org this compound, with its two distinct halogen atoms, serves as a valuable intermediate for creating more elaborate molecular architectures through various cross-coupling reactions. mdpi.com
Modern synthetic organic chemistry offers a plethora of methods, such as Suzuki, Stille, and Negishi couplings, to selectively form new carbon-carbon bonds. mdpi.compharmtech.com The differential reactivity of the bromo and chloro substituents on the bipyridine core can allow for sequential, site-selective modifications. For instance, the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling a stepwise introduction of different functional groups. This controlled elaboration is crucial in the multi-step synthesis of complex drug candidates, where precise control over the molecular structure is paramount for achieving the desired biological activity and pharmacological properties. nih.gov The use of such halogenated heterocyclic building blocks is a common strategy in the synthesis of pharmaceuticals containing six-membered heterocyclic rings. beilstein-journals.org
Q & A
Basic: What are the most reliable synthetic routes for 6-bromo-6'-chloro-3,3'-bipyridine?
Answer:
The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, using halogenated pyridine precursors. For example, 6-bromo-3-pyridinylboronic acid can react with 6-chloro-3-pyridinyl halides under palladium catalysis . Alternatively, a one-pot methodology involving sequential halogenation and coupling steps has been reported, achieving yields of ~30% under controlled conditions (e.g., inert atmosphere, 80–100°C, and Pd(PPh₃)₄ as catalyst) . Key challenges include minimizing homocoupling byproducts and ensuring regioselectivity.
Advanced: How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings involving this compound?
Answer:
Optimization involves:
- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands like XPhos enhance stability and selectivity .
- Solvent system : Mixed polar solvents (e.g., DMF/THF) improve solubility of halogenated intermediates .
- Temperature control : Maintaining 80–90°C balances reaction rate and byproduct suppression .
- Base choice : K₂CO₃ or Cs₂CO₃ facilitates transmetallation while avoiding decomposition of sensitive bromo/chloro substituents .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., downfield shifts for Br/Cl substituents at δ 8.5–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks at m/z 269.53 (C₁₀H₆BrClN₂⁺) .
- X-ray crystallography : Resolves steric effects of bromo/chloro groups on bipyridine planarity .
Advanced: What are the implications of this compound’s electronic properties for nonlinear optical (NLO) materials?
Answer:
The bromo and chloro groups induce electron-withdrawing effects, enhancing polarizability and third-order NLO susceptibility (χ³). Studies on analogous 3,3'-bipyridines show χ³ values up to 1.2×10⁻¹² esu, suitable for photonic devices . Computational modeling (e.g., DFT) can predict hyperpolarizability trends, guiding the design of push-pull systems for ultrafast optical switching .
Advanced: How do steric and electronic effects of bromo/chloro substituents influence coordination chemistry in catalysis?
Answer:
- Steric effects : The 6-bromo and 6'-chloro groups hinder axial coordination in metal complexes, favoring cis configurations (e.g., in Ru-bipyridine catalysts for artificial photosynthesis) .
- Electronic effects : Electron withdrawal stabilizes low oxidation states in transition metals (e.g., Co²⁺), improving catalytic turnover in water-splitting reactions . Challenges include balancing steric bulk with ligand flexibility for substrate binding.
Advanced: What role does this compound play in designing asymmetric catalysts?
Answer:
As a chiral scaffold, its halogen substituents enable stereoselective ligand design. For example, modifying the bipyridine core with bulky groups (e.g., tert-butyl) creates chiral pockets for enantioselective hydrogenation. Reported enantiomeric excess (ee) values exceed 90% in Pd-catalyzed cross-couplings when paired with chiral phosphine ligands .
Basic: What solvent systems are recommended for handling this compound?
Answer:
The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in THF or dichloromethane. Stability tests indicate decomposition <5% after 24 hours in DMF under nitrogen .
Advanced: How can regioselectivity challenges in substitution reactions be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
